molecular formula C5H4FN5 B1664080 2-Fluoroadenine CAS No. 700-49-2

2-Fluoroadenine

Cat. No. B1664080
CAS RN: 700-49-2
M. Wt: 153.12 g/mol
InChI Key: WKMPTBDYDNUJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05180824

Procedure details

A sample of 6-azido-2-fluoropurine (0.18 g) was dissolved in warm 2-propanol (3 mL) and then cooled to ambient temperature. Sodium borohydride (38 mg) was added in small portions. The vigorous gas evolution was allowed to subside between additions. After the addition was complete the mixture was stirred at ambient temperature and then was heated at 72° C. for 1.5 h. The mixture was then cooled to ambient temperature and diluted with water (10 mL) and the pH was adjusted to 6-7 with 1N hydrochloric acid (HCl) and saturated K2CO3 and then the mixture was concentrated to dryness under vacuum. The residue was triturated in 20 mL of hot water then allowed to cool to ambient temperature. The precipitate was collected by filtration, washed with water and dried to obtain 0.08 g of the title compound as an off-white solid, mp>300° C. This material was identical to an authentic sample by TLC, and IR.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
38 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[N:12]=[C:11]([F:13])[N:10]=[C:9]2[C:5]=1[NH:6][CH:7]=[N:8]2)=[N+]=[N-].[BH4-].[Na+].Cl.C([O-])([O-])=O.[K+].[K+]>CC(O)C.O>[F:13][C:11]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([NH2:1])[N:12]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=C2NC=NC2=NC(=N1)F
Name
Quantity
3 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
38 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 72° C. for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was triturated in 20 mL of hot water
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=NC(=C2NC=NC2=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.08 g
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.